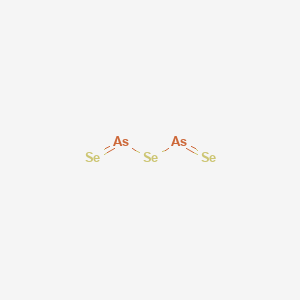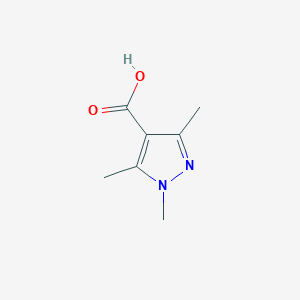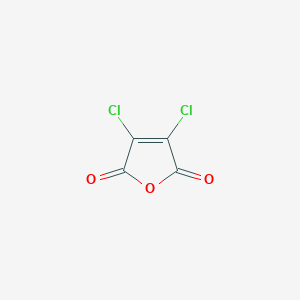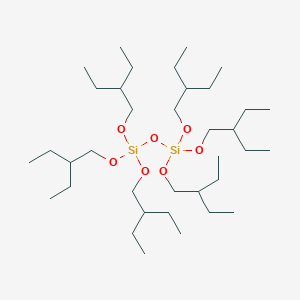
Dichlorobis(methyl-pi-cyclopentadienyl)titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of Dichlorobis(methyl-π-cyclopentadienyl)titanium involves generally known procedures that yield compounds with nearly identical structural parameters compared to their counterparts. The syntheses and crystal structures of related titanium compounds have been extensively studied, showing a close relationship in their Ti-C (centroid of the cyclopentadienyl ring) and Ti-Cl distances, angles, and dihedral angles between least-squares planes of the cyclopentadienyl rings (Horáček, Polášek, Kupfer, Thewalt, & Mach, 1999).
Molecular Structure Analysis
The molecular structure of Dichlorobis(methyl-π-cyclopentadienyl)titanium has been elucidated through X-ray crystallography, revealing that it crystallizes in a specific space group with defined cell dimensions. The molecule exhibits a distinct symmetry and the titanium-ring carbon atom distances vary, indicating a distortion from an exactly symmetric conformation (Howie, McQuillan, & Thompson, 1984).
Chemical Reactions and Properties
Dichlorobis(methyl-π-cyclopentadienyl)titanium reacts with various ligands to form complexes. These reactions involve thio-Schiff base derivatives, showcasing the versatility of the compound in forming new chemical entities with potential applications in materials science and catalysis (Sharan, Gupta, & Kapoor, 1983).
Physical Properties Analysis
The compound's physical properties, such as solubility, melting point, and volatility, are closely related to its molecular structure. These properties are essential for its handling and applications in various chemical processes. However, detailed analyses of these properties specific to Dichlorobis(methyl-π-cyclopentadienyl)titanium were not directly found in the provided references.
Chemical Properties Analysis
The chemical properties of Dichlorobis(methyl-π-cyclopentadienyl)titanium, including its reactivity with different chemical agents, stability under various conditions, and its role as a catalyst or reactant in chemical reactions, are determined by its unique structure and the electronic environment of the titanium center. Its reactions with bidentate and tridentate thio-Schiff bases to form new complexes highlight its chemical versatility (Sharan, Gupta, & Kapoor, 1984).
Eigenschaften
IUPAC Name |
1-methylcyclopenta-1,3-diene;titanium(4+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7.2ClH.Ti/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q2*-1;;;+4/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBZPLSMZORBHY-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C[CH-]1.CC1=CC=C[CH-]1.[Cl-].[Cl-].[Ti+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926091 |
Source


|
| Record name | Titanium(4+) chloride 2-methylcyclopenta-2,4-dien-1-ide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(methylcyclopentadienyl)titanium dichloride | |
CAS RN |
1282-40-2 |
Source


|
| Record name | Bis(methylcyclopentadienyl)titanium dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1282-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium, dichlorobis(methyl-pi-cyclopentadienyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001282402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium(4+) chloride 2-methylcyclopenta-2,4-dien-1-ide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














